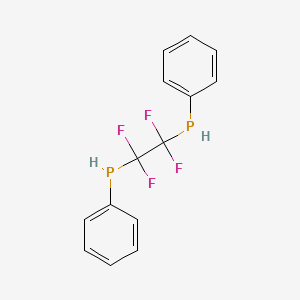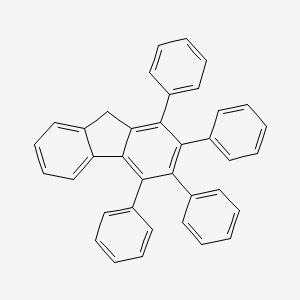
9H-Fluorene, 1,2,3,4-tetraphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetraphenyl-9H-fluorene is an organic compound with the molecular formula C37H26. It is a derivative of fluorene, characterized by the presence of four phenyl groups attached to the fluorene core.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenyl-9H-fluorene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where tetraphenylcyclopentadienone reacts with benzyne intermediates. This reaction typically requires high temperatures and the presence of a suitable solvent such as 1,2-dimethoxyethane .
Industrial Production Methods
While specific industrial production methods for 1,2,3,4-tetraphenyl-9H-fluorene are not widely documented, the synthesis generally follows the principles of organic synthesis, involving large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated and continuous flow reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,2,3,4-Tetraphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, hydrofluorenes, and quinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,2,3,4-Tetraphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent photophysical properties
作用機序
The mechanism of action of 1,2,3,4-tetraphenyl-9H-fluorene involves its interaction with various molecular targets and pathways. In electronic applications, its photophysical properties are attributed to the conjugated π-electron system, which allows for efficient light absorption and emission. In biological systems, the compound’s derivatives may interact with cellular components, leading to specific biological effects .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetraphenylnaphthalene
- Tetraphenylcyclopentadienone
- 9-Benzyl-1,2,3,4-tetraphenyl-9H-fluorene
Uniqueness
1,2,3,4-Tetraphenyl-9H-fluorene stands out due to its unique structural features, which confer distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced stability and versatility in various applications, particularly in the field of organic electronics .
特性
CAS番号 |
64465-03-8 |
|---|---|
分子式 |
C37H26 |
分子量 |
470.6 g/mol |
IUPAC名 |
1,2,3,4-tetraphenyl-9H-fluorene |
InChI |
InChI=1S/C37H26/c1-5-15-26(16-6-1)33-32-25-30-23-13-14-24-31(30)37(32)36(29-21-11-4-12-22-29)35(28-19-9-3-10-20-28)34(33)27-17-7-2-8-18-27/h1-24H,25H2 |
InChIキー |
QONRTBCNEUXEGW-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C(C(=C(C(=C31)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
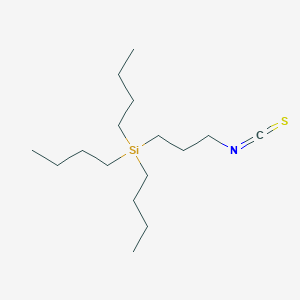
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
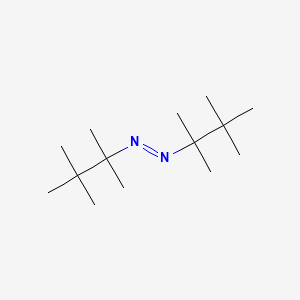
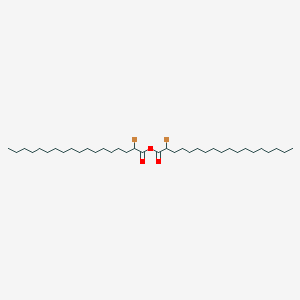
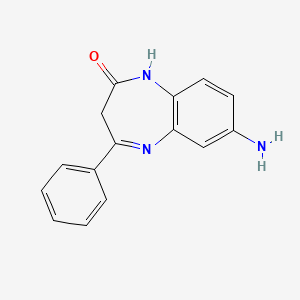
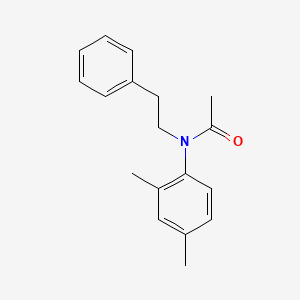

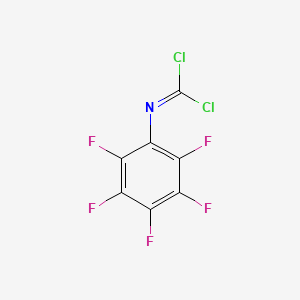

![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
